

Measuring the IC50 of AM4085 against FmlH: An Application Note and Protocol

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Compound of Interest

Compound Name: AM4085

Cat. No.: B12386703

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Abstract

Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs). The adhesion of UPEC to host bladder and kidney epithelial cells is a critical step in the pathogenesis of UTIs. This adhesion is often mediated by the FmlH adhesin, a lectin located at the tip of type F9 pili, which recognizes terminal galactoside/galactosaminoside moieties on host cell surface glycoproteins. Inhibition of this interaction presents a promising anti-adhesive therapeutic strategy to prevent or treat UTIs without the use of traditional antibiotics. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel FmlH inhibitor, **AM4085**, using a competitive fluorescence polarization assay.

Introduction

The FmlH lectin is a key virulence factor for UPEC, facilitating bacterial colonization of the urinary tract. By binding to specific carbohydrate structures on host cells, FmlH allows the bacteria to resist urinary flow and establish an infection. **AM4085** is a synthetic glycomimetic small molecule designed to competitively inhibit the binding of FmlH to its natural ligands. Determining the potency of this inhibition, quantified by the IC50 value, is essential for its development as a potential therapeutic agent.

This document outlines a robust and high-throughput compatible method for measuring the IC50 of **AM4085** against the lectin domain of FmlH (FmlHLD) using a fluorescence polarization (FP) competitive binding assay. The principle of this assay relies on the displacement of a fluorescently labeled ligand from the FmlHLD binding pocket by the unlabeled inhibitor, **AM4085**. The resulting change in the polarization of the emitted fluorescent light is directly proportional to the extent of displacement and is used to calculate the IC50 value.

Data Presentation

The following table summarizes the hypothetical data obtained from the competitive fluorescence polarization assay for the determination of the IC50 of **AM4085** against FmlHLD.

AM4085 Concentration (μM)	Fluorescence Polarization (mP)	% Inhibition
0.01	250	0
0.1	245	2.5
1	220	15
5	175	37.5
10	150	50
20	120	65
50	105	72.5
100	100	75

Summary of Results:

Parameter	Value
IC50 of AM4085	10 μ M
Fluorescent Ligand	Fluorescein-labeled galabioside
FmlHLD Concentration	100 nM
Fluorescent Ligand Concentration	10 nM
Assay Buffer	Phosphate Buffered Saline (PBS), pH 7.4
Temperature	25°C

Experimental Protocols

Materials and Reagents

- Recombinant FmlH Lectin Domain (FmlHLD): Purified recombinant protein.
- **AM4085**: Test inhibitor compound.
- Fluorescently Labeled Ligand: A high-affinity fluorescently-labeled ligand for FmlHLD (e.g., fluorescein-labeled galabioside).
- Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
- 96-well or 384-well black, flat-bottom microplates.
- Multichannel pipettes and sterile pipette tips.
- A microplate reader capable of measuring fluorescence polarization.

Protocol: Competitive Fluorescence Polarization Assay

- Preparation of Reagents:
 - Prepare a stock solution of FmlHLD in assay buffer.
 - Prepare a stock solution of the fluorescently labeled ligand in assay buffer. Protect from light.

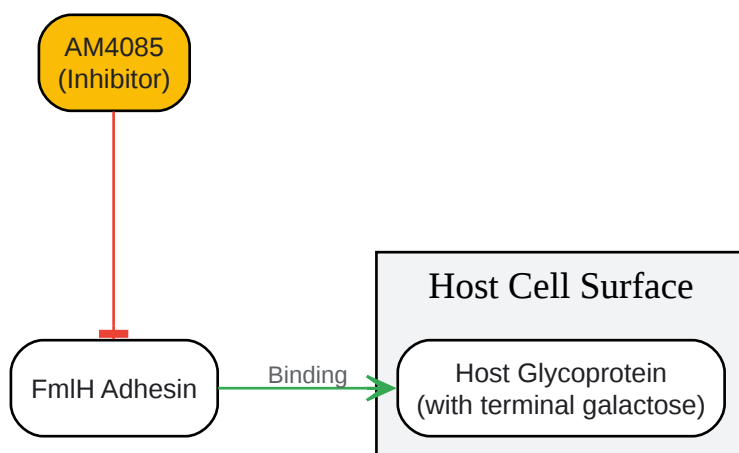
- Prepare a serial dilution of **AM4085** in assay buffer. The concentration range should span at least four orders of magnitude around the expected IC₅₀.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - A fixed concentration of FmlHLD (e.g., 100 nM).
 - A fixed concentration of the fluorescently labeled ligand (e.g., 10 nM).
 - Varying concentrations of the inhibitor **AM4085**.
 - Include control wells:
 - No inhibitor control: Contains FmlHLD and the fluorescent ligand to determine the maximum polarization signal.
 - No protein control: Contains only the fluorescent ligand to determine the minimum polarization signal.
- Incubation:
 - Incubate the plate at room temperature (25°C) for 30 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
- Measurement:
 - Measure the fluorescence polarization of each well using a microplate reader. Excite the fluorescent ligand at its excitation wavelength and measure the parallel and perpendicular components of the emitted light at its emission wavelength. The instrument will calculate the polarization in millipolarization units (mP).
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **AM4085** using the following formula:

where:

- P_{sample} is the polarization of the sample well.
 - P_{min} is the polarization of the well with only the fluorescent ligand (no protein).
 - P_{max} is the polarization of the well with FmlHLD and the fluorescent ligand (no inhibitor).
- Plot the percent inhibition as a function of the logarithm of the **AM4085** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of **AM4085** that causes 50% inhibition of the fluorescent ligand binding.

Mandatory Visualizations

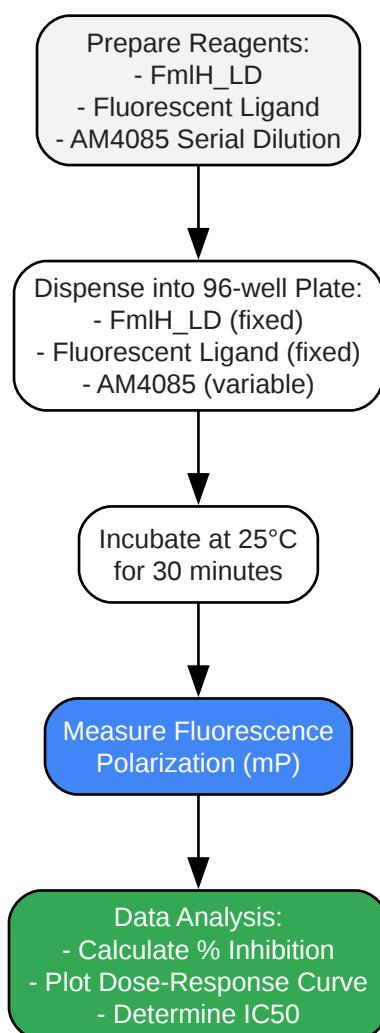
Signaling Pathway and Mechanism of Inhibition



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Caption: FmlH-mediated adhesion and its competitive inhibition by **AM4085**.

Experimental Workflow: Competitive Fluorescence Polarization Assay



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Caption: Workflow for IC50 determination using a competitive FP assay.

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